N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
N-(2-(6-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- Position 3: An ethyl linker connecting the triazolopyridazine core to a benzamide moiety, which may influence solubility and metabolic stability.
- Molecular formula: C₂₁H₁₇Cl₂N₅OS (inferred from analogs in ).
This compound is hypothesized to exhibit biological activity due to structural similarities to GABA receptor modulators and cytotoxic agents (e.g., [1,2,4]triazolo[4,3-b]pyridazine derivatives) .
Properties
IUPAC Name |
N-[2-[6-[(3,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c22-16-7-6-14(12-17(16)23)13-30-20-9-8-18-25-26-19(28(18)27-20)10-11-24-21(29)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLDIUCIOJLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. The structure incorporates a 1,2,4-triazole moiety known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a complex structure that can be summarized as follows:
- Chemical Formula : C18H19Cl2N5S
- Key Functional Groups :
- 1,2,4-Triazole
- Benzamide
- Thioether linkage with a dichlorobenzyl group
Antibacterial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. A study highlighted that derivatives of triazoles showed high activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of triazole derivatives has also been established. Studies indicate that certain triazoles effectively inhibit fungal growth by disrupting cell membrane integrity. For example, compounds similar to the target compound were noted for their efficacy against Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms including cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups (like the dichlorobenzyl group in this case) enhances the lipophilicity and bioavailability of these compounds. Studies on SAR indicate that modifications on the triazole ring can significantly affect the potency and selectivity of these agents against different biological targets .
Study 1: Antibacterial Efficacy
A comparative study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that compounds with a thioether linkage exhibited superior antibacterial activity compared to their non-thioether counterparts. Specifically, the compound with a dichlorobenzyl thio group showed an MIC value significantly lower than traditional antibiotics such as ampicillin .
Study 2: Anticancer Mechanism
In vitro studies on human cancer cell lines demonstrated that the target compound induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several pharmacologically active compounds. Key analogs and their differences are summarized below:
Key Observations :
- Benzamide Modifications : The 4-methoxybenzamide in introduces electron-donating groups, which may improve solubility but reduce metabolic stability compared to unsubstituted benzamide .
- Therapeutic Targeting : Analogs like L838417 and TPA023 highlight the [1,2,4]triazolo[4,3-b]pyridazine scaffold’s versatility in CNS drug design, though the target compound’s dichlorobenzyl group may shift activity toward cytotoxicity (e.g., cancer) rather than receptor modulation .
Cytotoxicity and Anticancer Potential
- The [1,2,4]triazolo[4,3-b]pyridazine core is associated with cytotoxic effects. For example, compound 24 (a related derivative) showed significant activity against Hep cell lines (IC₅₀: ~1.2 μg/mL) . The dichlorobenzylthio group in the target compound may enhance DNA intercalation or kinase inhibition, though direct data are lacking.
- Comparison with Adriamycin : Adriamycin (IC₅₀: 1.2 μg/mL) remains more potent, but structural optimization of triazolopyridazine derivatives could narrow this gap .
Receptor Modulation
- GABAₐ Receptor : Analogs like L838417 and TPA023 exhibit subtype-selective modulation (α2/α3 over α1), reducing sedation risks . The target compound’s dichlorobenzyl group may sterically hinder GABAₐ binding, redirecting activity to other targets (e.g., kinases or proteases).
Q & A
Basic: What synthetic methodologies are validated for the preparation of N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide?
Answer:
The synthesis involves multi-step routes:
- Thioether Formation : Coupling 3,4-dichlorobenzyl mercaptan with a pre-functionalized pyridazine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Triazole Cyclization : Cyclocondensation of hydrazine derivatives with carbonyl precursors (e.g., using POCl₃ or PPA as catalysts) to form the triazolopyridazine core .
- Amide Coupling : Final benzamide attachment via EDCI/HOBt-mediated coupling .
Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and characterization via ¹H/¹³C NMR, HRMS, and HPLC (purity >95%) .
Advanced: How can reaction kinetics and solvent systems be optimized to enhance synthetic yield and scalability?
Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) while improving yields by 15–20% .
- Solvent-Free Conditions : Minimizes side reactions in cyclization steps, enhancing atom economy .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate thioether formation .
Reaction monitoring via TLC or inline HPLC ensures real-time adjustments .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and FT-IR (C=O stretch ~1650 cm⁻¹) .
- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 434.47) validates molecular weight .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects trace impurities .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Discrepancies may arise from:
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), serum concentrations, or incubation times .
- Compound Stability : Degradation in DMSO stock solutions; use fresh preparations and validate via LC-MS .
- Statistical Rigor : Replicate experiments (n ≥ 3) and apply ANOVA or Tukey’s test to assess significance .
Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colorimetric) is recommended .
Basic: What in vitro models are suitable for preliminary pharmacological evaluation?
Answer:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced: Which computational approaches are effective for structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR or COX-2 active sites) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Basic: What are the key stability considerations for storage and handling?
Answer:
- Storage : Lyophilized powder at –20°C under argon to prevent oxidation .
- Solubility : DMSO for stock solutions (test for precipitation via dynamic light scattering) .
- Light Sensitivity : Use amber vials to avoid photodegradation of the thioether moiety .
Advanced: How can regioselectivity challenges in triazole cyclization be mitigated?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) on pyridazine to favor 1,2,4-triazole formation .
- Microwave Irradiation : Enhances regioselectivity by promoting uniform heating .
- Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki couplings to pre-functionalize intermediates .
Basic: What safety protocols are recommended for laboratory handling?
Answer:
- PPE : Gloves, lab coats, and goggles due to potential irritancy (no GHS classification available; assume precaution) .
- Waste Disposal : Neutralize reaction byproducts (e.g., POCl₃) with ice-cold NaOH before disposal .
Advanced: What strategies enable selective functionalization of the benzamide moiety for SAR exploration?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
